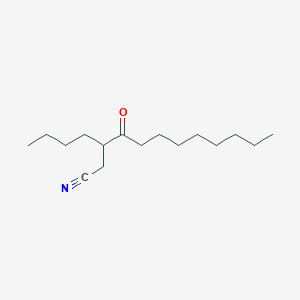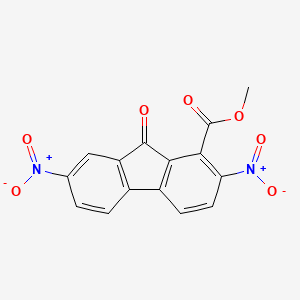
4-(2-Oxocyclopentyl)butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxocyclopentyl)butyl acetate is an organic compound that belongs to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocyclopentyl)butyl acetate can be achieved through esterification reactions. One common method involves the reaction of 4-(2-oxocyclopentyl)butanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes such as reactive distillation. This method allows for the simultaneous reaction and separation of the product, increasing the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Oxocyclopentyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclopentyl ring can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Different esters or acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxocyclopentyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-(2-Oxocyclopentyl)butyl acetate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The ketone group in the cyclopentyl ring can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: A simpler ester with similar solvent properties but lacking the cyclopentyl ring and ketone group.
Cyclopentyl acetate: Contains a cyclopentyl ring but lacks the ketone group.
4-(2-Oxocyclopentyl)butanol: The alcohol precursor to 4-(2-Oxocyclopentyl)butyl acetate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with a ketone group and a butyl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61114-32-7 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-(2-oxocyclopentyl)butyl acetate |
InChI |
InChI=1S/C11H18O3/c1-9(12)14-8-3-2-5-10-6-4-7-11(10)13/h10H,2-8H2,1H3 |
InChI-Schlüssel |
UXFZWMKDVXIWMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCC1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)






![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
